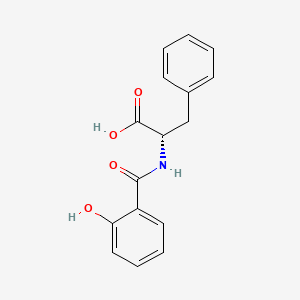
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride is a heterocyclic organic compound It is a derivative of 1,10-phenanthroline, which is known for its strong chelating properties with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride can be synthesized through a series of organic reactions. The synthesis typically involves the following steps:
Formation of 1,10-phenanthroline: This is achieved through the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene.
Introduction of Phenyl Groups: The phenyl groups are introduced at positions 4 and 7 through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Methylation: The methyl group is introduced at position 1 using a methylating agent such as methyl iodide.
Formation of Chloride Salt: The final step involves the formation of the chloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like hydroxide, cyanide; reactions often conducted in polar solvents.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline compounds.
Scientific Research Applications
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride involves its ability to chelate metal ions. This chelation disrupts the function of metalloproteins and enzymes that require metal ions for their activity. The compound primarily targets zinc metalloproteinases, leading to enzyme inhibition and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong chelating properties.
4,7-Diphenyl-1,10-phenanthroline: Similar structure but lacks the methyl group at position 1.
2,2’-Bipyridine: Another chelating agent with similar coordination properties.
Uniqueness
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride is unique due to the presence of both methyl and phenyl groups, which enhance its chemical stability and binding affinity with metal ions. This makes it a more effective ligand in coordination chemistry and a potential candidate for various scientific applications .
Properties
CAS No. |
51621-00-2 |
|---|---|
Molecular Formula |
C25H19ClN2 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-methyl-4,7-diphenyl-1,10-phenanthrolin-1-ium;chloride |
InChI |
InChI=1S/C25H19N2.ClH/c1-27-17-15-21(19-10-6-3-7-11-19)23-13-12-22-20(18-8-4-2-5-9-18)14-16-26-24(22)25(23)27;/h2-17H,1H3;1H/q+1;/p-1 |
InChI Key |
ZZLCUEKVTSQUFW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C(=C(C=C1)C3=CC=CC=C3)C=CC4=C(C=CN=C42)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
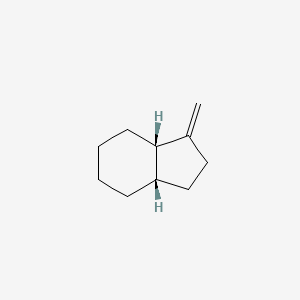
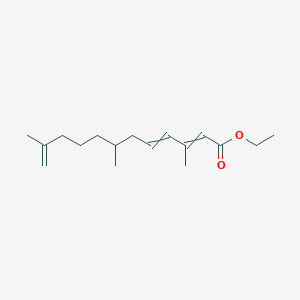
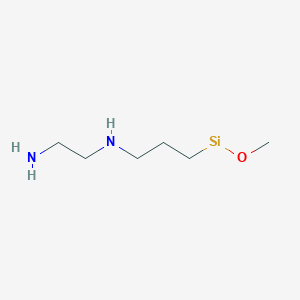
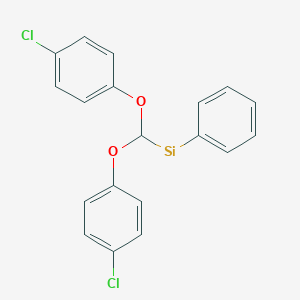
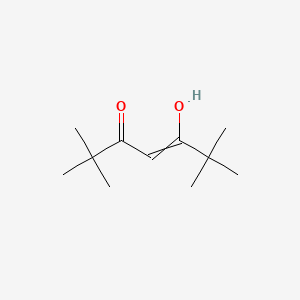
![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
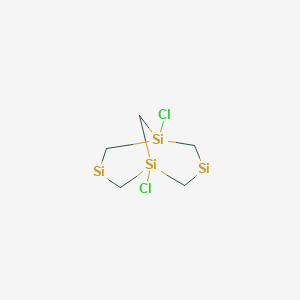
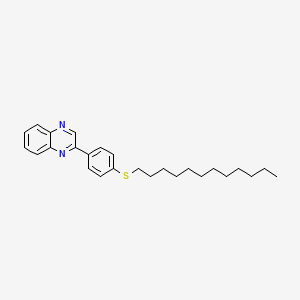
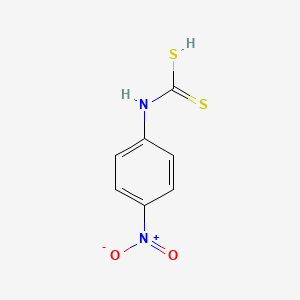
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
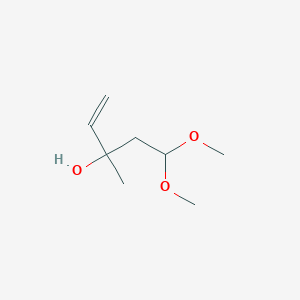
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)
